Methyl 1-methyl-3-oxocyclohexane-1-carboxylate
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Overview
Description
Methyl 1-methyl-3-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclohexane, featuring a methyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-methyl-3-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired ester.
Another method involves the use of methyl 2-oxocyclohexane-1-carboxylate as a starting material. This compound can undergo methylation at the 1-position using methyl iodide and a strong base like sodium hydride. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as palladium or nickel may be employed to facilitate the reactions, and advanced purification techniques like distillation and crystallization are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-3-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 1-methyl-3-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-methyl-3-oxocyclohexane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes and the products formed.
Comparison with Similar Compounds
Methyl 1-methyl-3-oxocyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 2-oxocyclohexane-1-carboxylate: Similar structure but lacks the methyl group at the 1-position.
Ethyl 1-methyl-3-oxocyclohexane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 1-methyl-2-oxocyclohexane-1-carboxylate: Similar structure but with the ketone group at the 2-position instead of the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
methyl 1-methyl-3-oxocyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(8(11)12-2)5-3-4-7(10)6-9/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCUJZSLGBLOSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=O)C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503134 |
Source
|
Record name | Methyl 1-methyl-3-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56294-19-0 |
Source
|
Record name | Methyl 1-methyl-3-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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